molecular formula C25H29N5O3 B11593958 N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]-2-(4-ethylphenoxy)acetamide

N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]-2-(4-ethylphenoxy)acetamide

Cat. No.: B11593958
M. Wt: 447.5 g/mol
InChI Key: IQTOCFQPDWFAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]-2-(4-ethylphenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a pyrimidine ring, ethoxyphenyl, and ethylphenoxy groups. It is of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]-2-(4-ethylphenoxy)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with a suitable leaving group.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting an acyl chloride with an amine derivative in the presence of a base.

    Final Coupling Reaction: The final step involves coupling the pyrimidine derivative with the ethoxyphenyl and ethylphenoxy groups under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific diseases or conditions.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methoxyphenyl)amino]methylidene]-2-(4-ethylphenoxy)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]-2-(4-methylphenoxy)acetamide: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]-2-(4-ethylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and ethylphenoxy groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethoxyphenyl)carbamimidoyl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C25H29N5O3/c1-5-19-7-11-22(12-8-19)33-16-23(31)29-25(30-24-26-17(3)15-18(4)27-24)28-20-9-13-21(14-10-20)32-6-2/h7-15H,5-6,16H2,1-4H3,(H2,26,27,28,29,30,31)

InChI Key

IQTOCFQPDWFAAQ-UHFFFAOYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/C(=N/C2=NC(=CC(=N2)C)C)/NC3=CC=C(C=C3)OCC

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC(=NC2=NC(=CC(=N2)C)C)NC3=CC=C(C=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.